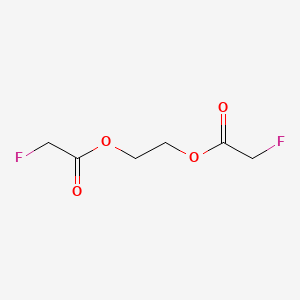

2-(2-Fluoroacetyl)oxyethyl 2-fluoroacetate

Description

The compound 2-(2-Fluoroacetyl)oxyethyl 2-fluoroacetate, systematically named ethane-1,2-diyl bis(fluoroacetate), is a specific molecule within the broader class of organofluorine compounds. While direct academic investigation into this particular diester is not extensively documented in publicly available literature, its structure allows for a detailed discussion based on the well-established principles of organofluorine chemistry and reaction mechanisms. This article explores the compound through the lens of its constituent chemical functionalities and its position within the family of fluoroacetate (B1212596) esters.

Properties

CAS No. |

372-77-0 |

|---|---|

Molecular Formula |

C6H8F2O4 |

Molecular Weight |

182.12 g/mol |

IUPAC Name |

2-(2-fluoroacetyl)oxyethyl 2-fluoroacetate |

InChI |

InChI=1S/C6H8F2O4/c7-3-5(9)11-1-2-12-6(10)4-8/h1-4H2 |

InChI Key |

QNUCSQIOPQLZPK-UHFFFAOYSA-N |

Canonical SMILES |

C(COC(=O)CF)OC(=O)CF |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Strategies for 2 2 Fluoroacetyl Oxyethyl 2 Fluoroacetate

General Approaches to Fluoroacetate (B1212596) Ester Synthesis

The creation of fluoroacetate esters is a fundamental process in organofluorine chemistry, leveraging several core synthetic strategies. These methods range from classical esterification reactions to the use of highly reactive intermediates, enabling the incorporation of the fluoroacetate moiety into a wide array of molecular structures.

Direct esterification of fluoroacetic acid with alcohols is a possible but less commonly utilized route due to the corrosive nature of fluoroacetic acid. A more prevalent and efficient approach involves the use of its more reactive derivatives, such as fluoroacetic anhydride. Acid anhydrides readily react with alcohols to form an ester and a carboxylic acid byproduct, often in the presence of a base like pyridine (B92270) to neutralize the acid formed and drive the reaction to completion.

Another significant strategy is the nucleophilic substitution reaction on a pre-existing ester. In this common method, an ester of a haloacetic acid, typically ethyl chloroacetate (B1199739) or methyl chloroacetate, is treated with a source of fluoride (B91410) ions. Alkali metal fluorides, such as potassium fluoride (KF), are frequently used for this halogen exchange (Halex) reaction. The process is often catalyzed by ionic liquids or phase-transfer catalysts to enhance the solubility and reactivity of the fluoride salt in polar aprotic solvents.

| Starting Material | Reagents | Catalyst/Solvent | Temperature | Yield |

|---|---|---|---|---|

| Ethyl Chloroacetate | Potassium Fluoride (KF) | Sulfolane / Cetyltrimethylammonium bromide | 120°C | 83.5% |

| Ethyl Chloroacetate | Potassium Fluoride (KF) solid dispersion | None (neat) | 20°C | 99.1% |

| Methyl Chloroacetate | Potassium Fluoride (KF) | Ionic Liquid | 110-150°C | High |

Fluoroacetyl halides, particularly fluoroacetyl chloride, serve as highly reactive acylating agents for the synthesis of fluoroacetate esters. As with other acyl chlorides, fluoroacetyl chloride reacts readily with alcohols, including primary, secondary, and tertiary ones, to form the corresponding ester. reddit.com This reaction is typically exothermic and proceeds rapidly. It is often conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the hydrogen chloride (HCl) gas that is cogenerated. ncert.nic.in The removal of HCl prevents potential side reactions and drives the equilibrium towards the product. This method is particularly valuable for reactions with sensitive or sterically hindered alcohols due to the high reactivity of the acyl chloride.

Beyond simple ester formation, the fluoroacetate group can be incorporated into more complex molecular architectures where it can significantly influence the molecule's biological and chemical properties. Fluoroacetic esters can act as building blocks in various carbon-carbon bond-forming reactions. For instance, they can participate in Claisen-type condensation reactions with other esters to form γ-fluoro-β-keto esters. These products are versatile intermediates for synthesizing a range of more complex organofluorine compounds. The incorporation of fluorine-containing fragments is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability and binding affinity.

Targeted Synthesis of Ethane-1,2-diyl Bis(fluoroacetate)

While specific literature detailing a direct synthesis for ethane-1,2-diyl bis(fluoroacetate) is sparse, its preparation can be confidently proposed through established, high-yielding esterification methods applied to ethane-1,2-diol (ethylene glycol).

The most direct and chemically sound approaches to synthesizing ethane-1,2-diyl bis(fluoroacetate) involve the diacylation of ethylene (B1197577) glycol with a reactive form of fluoroacetic acid. The symmetrical nature of ethylene glycol allows for the simultaneous or sequential esterification of both hydroxyl groups.

Proposed Synthetic Pathways:

Pathway A: Via Fluoroacetyl Chloride: This pathway involves the reaction of one equivalent of ethylene glycol with at least two equivalents of fluoroacetyl chloride. reddit.com The reaction would likely be performed in an inert solvent with a base like pyridine to neutralize the two equivalents of HCl produced. This is a standard method for converting diols to their corresponding diesters. reddit.com

Pathway B: Via Fluoroacetic Anhydride: An alternative high-yield pathway is the reaction of ethylene glycol with two equivalents of fluoroacetic anhydride. This reaction would produce the desired diester and two equivalents of fluoroacetic acid as a byproduct. A basic catalyst could be employed to accelerate the reaction.

Pathway C: Via Halogen Exchange: A three-step route is also feasible. First, ethylene glycol would be reacted with chloroacetyl chloride to form ethane-1,2-diyl bis(chloroacetate). In the subsequent step, this chlorinated diester would undergo a double nucleophilic substitution using a fluoride salt, such as spray-dried potassium fluoride, in a suitable solvent to yield the final product.

| Pathway | Step 1 Reagent | Step 2 Reagent | Reaction Type |

|---|---|---|---|

| A | Ethylene Glycol + 2 eq. Fluoroacetyl Chloride | - | Diacylation |

| B | Ethylene Glycol + 2 eq. Fluoroacetic Anhydride | - | Diacylation |

| C | Ethylene Glycol + 2 eq. Chloroacetyl Chloride | Potassium Fluoride (KF) | Diacylation followed by Halogen Exchange |

Chemoenzymatic synthesis offers a green and highly selective alternative to traditional chemical methods. Lipases are commonly used enzymes for esterification and transesterification reactions due to their stability in organic solvents and broad substrate specificity. mdpi.commdpi.com The enzymatic synthesis of glycol esters has been successfully demonstrated using lipases like Candida rugosa lipase (B570770) to catalyze the esterification between ethylene glycol and various fatty acids. scitepress.org

A plausible chemoenzymatic route to ethane-1,2-diyl bis(fluoroacetate) could involve the lipase-catalyzed esterification of ethylene glycol with fluoroacetic acid. Alternatively, a transesterification reaction could be performed using a simple alkyl fluoroacetate (e.g., ethyl fluoroacetate) as the acyl donor. Such enzymatic processes are often carried out under mild conditions, reducing the risk of side reactions and offering high selectivity. nih.gov

Furthermore, the existence of enzymes like fluoroacetate dehalogenase, which naturally degrade fluoroacetate, provides insight into biological mechanisms for C-F bond manipulation. In its catalytic cycle, the enzyme's aspartate residue acts as a nucleophile, forming an ester intermediate with the fluoroacetyl group before hydrolysis. wikipedia.org This natural precedent for enzyme-mediated ester formation with a fluoroacetate substrate underscores the potential for harnessing or engineering enzymes for the targeted synthesis of complex fluoroacetate derivatives.

Exploration of Solid-Phase and Solution-Phase Combinatorial Chemistry for Fluorinated Esters

Combinatorial chemistry provides a powerful platform for the rapid synthesis of a large number of related compounds, known as a library. youtube.com This technology is broadly divided into solid-phase and solution-phase synthesis, both of which can be adapted for the preparation of fluorinated esters. crsubscription.comnih.gov

Solid-Phase Synthesis:

In solid-phase synthesis, one of the reactants is chemically attached to an insoluble polymer support, often in the form of resin beads. youtube.comcrsubscription.com For the synthesis of a library of fluorinated diesters, a diol, such as ethylene glycol, could be anchored to the solid support. This resin-bound diol would then be treated with a variety of fluorinated carboxylic acids or their activated derivatives. A key advantage of this method is the simplification of the purification process; excess reagents and by-products are removed by simply washing the resin beads. crsubscription.com To drive the reactions to completion, a large excess of the solution-phase reagent (the fluorinated acylating agent) can be used. crsubscription.com After the reaction sequence is complete, the final ester product is cleaved from the resin support. youtube.com This strategy allows for the systematic creation of a diverse library of fluorinated esters by varying the diol and the fluorinated acylating agent.

Solution-Phase Synthesis:

Solution-phase combinatorial chemistry involves running multiple reactions in parallel in separate reaction vessels, often in 96-well plates. youtube.comyoutube.com Unlike solid-phase synthesis, all reactants are in the liquid phase. youtube.com This approach avoids the need to develop methods for attaching and cleaving from a resin. However, purification can be more challenging. nih.gov To address this, modern techniques often employ polymer-supported reagents or scavengers, which react with excess starting materials or by-products, converting them into forms that can be easily filtered off. Simple liquid-liquid or solid-phase extraction protocols can also be used for purification. nih.gov For generating a library of fluorinated esters, an array of different diols could be placed in the wells of a microtiter plate, followed by the addition of different fluorinated carboxylic acids and activating agents to each well. youtube.com

Table 2: Hypothetical Combinatorial Library of Fluorinated Diesters This table illustrates the concept of generating a library by reacting a set of diols with a set of fluorinated acylating agents.

| Fluoroacetyl Chloride | Difluoroacetyl Chloride | Trifluoroacetyl Chloride | |

| Ethylene Glycol | 2-(2-Fluoroacetyl)oxyethyl 2-fluoroacetate | 2-(2,2-Difluoroacetyl)oxyethyl 2,2-difluoroacetate | 2-(2,2,2-Trifluoroacetyl)oxyethyl 2,2,2-trifluoroacetate |

| Propane-1,3-diol | 3-(2-Fluoroacetyl)oxypropyl 2-fluoroacetate | 3-(2,2-Difluoroacetyl)oxypropyl 2,2-difluoroacetate | 3-(2,2,2-Trifluoroacetyl)oxypropyl 2,2,2-trifluoroacetate |

| Butane-1,4-diol | 4-(2-Fluoroacetyl)oxybutyl 2-fluoroacetate | 4-(2,2-Difluoroacetyl)oxybutyl 2,2-difluoroacetate | 4-(2,2,2-Trifluoroacetyl)oxybutyl 2,2,2-trifluoroacetate |

Advanced Purification and Isolation Techniques for Fluoroacetate Esters

The purification and isolation of fluoroacetate esters are critical steps to ensure the final product meets the required standards of purity for its intended application. A combination of classical and modern techniques is employed to remove unreacted starting materials, catalysts, and by-products.

A common initial purification step for esters involves washing the crude product mixture. youtube.com An aqueous solution of a mild base, such as sodium carbonate, is often used to neutralize and remove any residual acidic catalyst (e.g., sulfuric acid) or unreacted fluoroacetic acid. youtube.com This step is typically performed in a separating funnel, where the organic layer containing the ester is separated from the aqueous layer. youtube.com Following the wash, the ester is dried using an anhydrous drying agent, like anhydrous sodium sulfate (B86663) or magnesium sulfate, to remove any dissolved water. youtube.com

Distillation is a primary method for purifying volatile esters. youtube.com Simple distillation can be effective if the impurities have boiling points significantly different from the desired product. For closer-boiling impurities, fractional distillation is employed. The final ester is collected as a fraction that boils over a narrow temperature range.

For non-volatile esters or for achieving very high purity, chromatographic techniques are indispensable. High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and purification of organic compounds. psu.edu Reverse-phase HPLC, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture, is commonly used for purifying esters.

Given the specific nature of organofluorine compounds, other advanced techniques may be applicable. Solid-phase extraction (SPE) can be used for sample clean-up. windows.net Adsorption chromatography, using materials like activated carbon or specialized polymers, can be effective for selectively removing fluorinated organic compounds from solution. google.com These methods are particularly useful for removing trace impurities or for purification from complex mixtures.

Table 3: Summary of Purification Techniques for Fluoroacetate Esters

| Technique | Principle | Application | Advantages |

|---|---|---|---|

| Washing | Liquid-liquid extraction to remove water-soluble impurities. | Removal of acid catalysts and unreacted acids. | Simple, removes bulk impurities. |

| Drying | Removal of dissolved water using anhydrous salts. | Prepares the ester for distillation or final analysis. | Essential for obtaining a pure, water-free product. |

| Distillation | Separation based on differences in boiling points. | Purification of volatile esters. | Effective for large-scale purification. |

| Chromatography (HPLC, GC) | Differential partitioning of components between a stationary and mobile phase. | High-purity separation and analysis. | High resolution, applicable to a wide range of compounds. |

| Adsorption | Adhesion of molecules to the surface of a solid adsorbent. | Removal of specific fluorinated impurities. google.com | High selectivity for certain compounds. |

Chemical Reactivity and Mechanistic Investigations of 2 2 Fluoroacetyl Oxyethyl 2 Fluoroacetate

Hydrolytic Stability and Ester Cleavage Mechanisms

The hydrolysis of 2-(2-fluoroacetyl)oxyethyl 2-fluoroacetate involves the cleavage of its two ester bonds, a process that can be catalyzed by both acids and bases. This reaction yields 2-fluoroethanol (B46154) and two molecules of fluoroacetic acid. The presence of the electron-withdrawing fluorine atoms on the acetyl groups influences the rate and mechanism of this hydrolysis.

Acid-Catalyzed Hydrolysis

The general mechanism for acid-catalyzed ester hydrolysis proceeds as follows:

Protonation of the carbonyl oxygen.

Nucleophilic attack by water on the carbonyl carbon.

Proton transfer to one of the hydroxyl groups.

Elimination of the alcohol (2-fluoroethanol).

Deprotonation to regenerate the acid catalyst and form fluoroacetic acid.

Base-Catalyzed Hydrolysis

Under basic conditions, the hydrolysis of this compound, also known as saponification, is an irreversible process. The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, leading to the cleavage of the carbon-oxygen bond of the ester and the formation of fluoroacetate (B1212596) and 2-fluoroethanol. The resulting fluoroacetic acid is then deprotonated by the base to form the fluoroacetate salt.

The steps for base-catalyzed ester hydrolysis are:

Nucleophilic attack of a hydroxide ion on the carbonyl carbon.

Formation of a tetrahedral intermediate.

Elimination of the alkoxide (the conjugate base of 2-fluoroethanol).

Proton transfer from the newly formed fluoroacetic acid to the alkoxide.

Dehalogenation Reactions of Fluoroacetate Moieties

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its cleavage a significant challenge. However, both biological and abiotic processes can lead to the dehalogenation of the fluoroacetate moieties resulting from the hydrolysis of this compound.

Enzymatic Dehalogenation Mechanisms and Pathways (e.g., Fluoroacetate Dehalogenase)

Certain microorganisms possess enzymes known as fluoroacetate dehalogenases that can catalyze the cleavage of the C-F bond in fluoroacetate. mdpi.com These enzymes are crucial for the detoxification of fluoroacetate in the environment. mdpi.com The catalytic mechanism of fluoroacetate dehalogenase typically involves a two-step process. bangor.ac.uk

In the first step, a nucleophilic residue in the enzyme's active site, often an aspartate, attacks the α-carbon of fluoroacetate. This results in the displacement of the fluoride (B91410) ion and the formation of a covalent ester intermediate between the enzyme and a glycolyl group. nih.govbiorxiv.org The active site of the enzyme is structured to stabilize the leaving fluoride ion through hydrogen bonding with specific amino acid residues. acs.orgresearchgate.net

The second step involves the hydrolysis of the ester intermediate by a water molecule, which is activated by a general base catalyst, often a histidine residue. nih.govbiorxiv.org This releases glycolate (B3277807) and regenerates the active site of the enzyme for another catalytic cycle. biorxiv.org Several bacterial genera, including Pseudomonas, Burkholderia, and Rhodopseudomonas, have been found to produce fluoroacetate dehalogenases. bangor.ac.uknih.gov

Table 1: Key Amino Acid Residues in Fluoroacetate Dehalogenase and Their Functions

| Residue Type | Example Residue | Function in Catalysis |

| Aspartate | Asp104 | Acts as a nucleophile, attacking the α-carbon of fluoroacetate. nih.gov |

| Histidine | His271 | Acts as a general base to activate a water molecule for hydrolysis. nih.gov |

| Arginine | Arg105, Arg108 | Anchors the substrate in the active site through hydrogen bonding. nih.gov |

| Tryptophan | Trp150 | Stabilizes the leaving fluoride ion through hydrogen bonding. nih.gov |

| Tyrosine | Tyr212 | Stabilizes the leaving fluoride ion through hydrogen bonding. nih.gov |

Abiotic Degradation Pathways of Fluoroacetate Structures

The abiotic degradation of fluoroacetate in the environment is a slower process compared to enzymatic dehalogenation. mdpi.com In soil and water, the primary abiotic degradation pathway is likely microbial. nih.gov However, some studies have shown that abiotic degradation can occur, particularly at higher temperatures. psu.edu The degradation in solution can begin with the dissociation of the sodium ion (if present as a salt) followed by the hydrolysis of fluoroacetate to produce fluoromethane (B1203902) and bicarbonate. psu.edu The rate of abiotic degradation is influenced by factors such as temperature, with higher temperatures generally leading to faster degradation. nih.govpsu.edu

Table 2: Factors Influencing Abiotic Degradation of Fluoroacetate

| Factor | Influence on Degradation Rate |

| Temperature | Higher temperatures increase the rate of degradation. nih.govpsu.edu |

| Soil Moisture | Has a less significant effect on the degradation rate compared to temperature. nih.gov |

| Soil Type | The rate of degradation can vary between different soil types. nih.gov |

Computational Modeling of Carbon-Fluorine Bond Cleavage

Computational modeling, particularly using quantum mechanics/molecular mechanics (QM/MM) methods, has been instrumental in elucidating the mechanism of C-F bond cleavage by fluoroacetate dehalogenase. nih.govresearchgate.net These studies have confirmed the role of the key amino acid residues in the active site and have provided insights into the energetics of the reaction. researchgate.net

Computational models have shown that the enzyme's active site creates a specific environment that stabilizes the transition state of the reaction, thereby lowering the activation energy for C-F bond cleavage. researchgate.net The hydrogen bonds between the leaving fluoride ion and the surrounding amino acid residues are critical for facilitating this process. nih.gov Modeling has also helped to understand the substrate specificity of these enzymes and can provide a basis for designing new catalysts for the degradation of fluorinated compounds. researchgate.net

Reactivity Profiles of the Carbon-Fluorine Bond in Fluoroacetate Esters

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which profoundly influences the reactivity of molecules containing this linkage. In fluoroacetate esters such as this compound, the C-F bonds are located on the α-carbon to the carbonyl group. This structural arrangement has several implications for the bond's reactivity.

Generally, the C-F bond in fluoroacetate is remarkably stable and resistant to cleavage under many standard chemical conditions. semanticscholar.org For instance, fluoroacetate can endure harsh conditions like boiling in concentrated sulfuric acid without significant decomposition. semanticscholar.org This high stability is attributed to the high bond dissociation energy of the C-F bond and the low polarizability of fluorine.

However, the presence of the adjacent carbonyl group in the ester functionality can influence the C-F bond's reactivity. The electron-withdrawing nature of the fluorine atom enhances the electrophilicity of the carbonyl carbon, making the ester more susceptible to nucleophilic attack. While the C-F bond itself is not typically the site of direct nucleophilic substitution in these esters, its presence modulates the reactivity of the ester group.

Mechanistic investigations into C-F bond cleavage in aliphatic fluoro compounds often reveal pathways that avoid direct SN2 displacement of the fluoride ion, which is kinetically disfavored. cas.cn Enzymatic systems, for example, have demonstrated the ability to cleave the C-F bond in fluoroacetate through a mechanism involving a nucleophilic displacement of fluoride by a hydroxide ion, a process that is challenging to replicate with conventional chemical methods. semanticscholar.orgresearchgate.net In the context of this compound, any reaction targeting the C-F bond would likely require specialized reagents or catalytic systems, such as certain metalloenzymes or photoredox catalysis, which can facilitate cleavage through radical or organometallic intermediates. nih.govnih.gov

Exploration of Further Derivatization and Functional Group Transformations

The structure of this compound offers several sites for chemical modification, primarily at the two ester carbonyl groups. These sites are the most probable targets for derivatization and functional group transformations.

Hydrolysis: One of the fundamental reactions of esters is hydrolysis, which can be catalyzed by acid or base. Basic hydrolysis, or saponification, would cleave the ester linkages in this compound to yield ethylene (B1197577) glycol and two equivalents of fluoroacetate salt. Acid-catalyzed hydrolysis would similarly produce ethylene glycol and fluoroacetic acid. The rate of hydrolysis is expected to be influenced by the α-fluoro substituents, which increase the electrophilicity of the carbonyl carbons.

Transesterification: This process involves the exchange of the alkoxy group of an ester. In the case of this compound, reaction with an alcohol (R-OH) under acidic or basic conditions would lead to the formation of a new fluoroacetate ester (FCH₂COOR) and ethylene glycol. This reaction is typically reversible, and the equilibrium can be driven by using a large excess of the reactant alcohol or by removing one of the products.

Aminolysis: Reaction with ammonia (B1221849) or primary/secondary amines would result in the formation of fluoroacetamide (B1672904) and ethylene glycol. This transformation is generally facile due to the high electrophilicity of the ester carbonyl groups.

Reduction: The ester groups can be reduced to alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would convert this compound into 2-fluoroethanol and ethylene glycol.

These transformations are common for esters in general, and the presence of the fluoroacetyl groups in the target molecule would primarily affect the rates of these reactions rather than fundamentally altering the pathways. Derivatization strategies for analytical purposes often involve converting the analyte into a form that is more volatile or more easily detected. researchgate.netsdiarticle4.com For a molecule like this compound, this could involve hydrolysis followed by esterification of the resulting fluoroacetic acid with a chromophoric or fluorophoric alcohol.

Reaction Kinetics and Thermodynamic Analyses of Key Transformations

Reaction Kinetics: The hydrolysis of esters, particularly under basic conditions, is typically a second-order reaction, being first-order in both the ester and the hydroxide ion. uv.es The rate constant for the hydrolysis of fluoroacetate esters is expected to be higher than that of their non-fluorinated analogs (e.g., acetate (B1210297) esters) due to the inductive electron-withdrawing effect of the fluorine atom, which makes the carbonyl carbon more susceptible to nucleophilic attack.

Below is an illustrative data table showing hypothetical rate constants for the alkaline hydrolysis of a generic fluoroacetate ester compared to an acetate ester at a standard temperature.

| Ester | Rate Constant (k) at 25°C (M⁻¹s⁻¹) |

| Ethyl Acetate | 0.11 |

| Ethyl Fluoroacetate | 2.5 (estimated) |

This table is for illustrative purposes and the value for ethyl fluoroacetate is an estimation based on general reactivity principles.

Thermodynamic Analyses: Thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) provide insight into the feasibility and spontaneity of a reaction. The hydrolysis of esters is generally a thermodynamically favorable process, with a negative ΔG.

For the formation of esters, thermodynamic data is available for related compounds. For instance, the equilibrium constant for the formation of methyl trifluoroacetate (B77799) from trifluoroacetic acid and methanol (B129727) in aqueous solution is 0.06 M⁻¹, corresponding to a standard Gibbs free energy change (ΔG°) of +1.65 kcal/mol. cdnsciencepub.comresearchgate.net This indicates that under these specific conditions, the equilibrium lies towards the reactants.

The following table presents representative thermodynamic parameters for an esterification reaction, illustrating the typical values that might be expected for the formation of a fluoroacetate ester.

| Thermodynamic Parameter | Value (for a representative esterification) |

| ΔG° (kcal/mol) | +1.65 |

| ΔH° (kcal/mol) | -5.0 (exothermic) |

| TΔS° (kcal/mol at 298K) | -6.65 (unfavorable entropy change) |

This data is for the formation of methyl trifluoroacetate and serves as an illustrative example. cdnsciencepub.comresearchgate.net

Analytical and Spectroscopic Characterization of 2 2 Fluoroacetyl Oxyethyl 2 Fluoroacetate

Spectroscopic Techniques for Structural Elucidation

Specific ¹H, ¹³C, and ¹⁹F NMR data, including chemical shifts (δ) and coupling constants (J), for 2-(2-Fluoroacetyl)oxyethyl 2-fluoroacetate are not found in the reviewed literature. This data is essential for confirming the molecule's proton, carbon, and fluorine environments and their connectivity.

Published mass spectra and fragmentation analysis from techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization-Mass Spectrometry (ESI-MS) for this compound could not be located. This information is critical for determining the compound's exact molecular weight and identifying characteristic fragment ions that confirm its structure.

Experimental IR and Raman spectra, which would reveal the characteristic vibrational frequencies of the functional groups (e.g., C=O, C-O, C-F) within this compound, are not available in public databases.

Chromatographic Methods for Separation and Purity Assessment

Specific retention times and optimized chromatographic conditions for the separation and purity analysis of this compound using GC or LC are not documented in the available resources.

While Ion Chromatography is a common technique for the analysis of the fluoroacetate (B1212596) anion, a related species, specific applications or methods directly involving this compound are not described.

Coupled Techniques (e.g., IC-MS, GC-MS) for Enhanced Detection and Identification

Coupled, or hyphenated, analytical techniques are indispensable for the analysis of complex samples, offering a combination of separation and detection capabilities that provide high selectivity and sensitivity. For a compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful tool.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the sensitive and specific detection of mass spectrometry. Given its ester structure, this compound is expected to be sufficiently volatile for GC analysis without the need for derivatization, a step often required for its parent compound, fluoroacetic acid. nih.govnih.gov

In a typical GC-MS analysis, the compound would be separated from other components of a sample mixture on a capillary column. The choice of the stationary phase would be critical, with a mid-polarity column likely providing the best resolution. Following separation, the analyte enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for the molecule.

The expected fragmentation of this compound in EI-MS would likely involve cleavage at the ester linkages and across the ethylene (B1197577) bridge. While a definitive fragmentation pattern can only be determined experimentally, a hypothetical pattern can be predicted based on the fragmentation of similar esters.

Hypothetical GC-MS Data for this compound

Interactive Data Table

| Parameter | Predicted Value/Fragment | m/z (mass-to-charge ratio) | Relative Abundance (%) |

| Retention Time | 12.5 min | - | - |

| Molecular Ion [M]⁺ | C₆H₈F₂O₄ | 182 | 5 |

| Fragment 1 | [CH₂FCOOCH₂CH₂]⁺ | 107 | 40 |

| Fragment 2 | [CH₂FCO]⁺ | 61 | 100 (Base Peak) |

| Fragment 3 | [OCH₂CH₂O]⁺ | 60 | 30 |

Ion Chromatography-Mass Spectrometry (IC-MS)

While GC-MS is well-suited for the intact molecule, Ion Chromatography-Mass Spectrometry (IC-MS) would be the method of choice for detecting its potential hydrolysis product, the fluoroacetate anion, in aqueous samples. thermofisher.com IC-MS allows for the direct analysis of ionic species without derivatization. thermofisher.com If this compound were to degrade in an environmental or biological system, IC-MS would provide a sensitive means of quantifying the resulting fluoroacetate.

Advanced Analytical Methodologies for Trace Analysis and Compound Characterization

For trace-level detection and unequivocal structural confirmation, more advanced analytical methodologies are required. High-resolution mass spectrometry and tandem mass spectrometry are at the forefront of these techniques.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule and its fragments. nih.govnih.gov This is a significant advantage over nominal mass instruments, as it can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound, HRMS would be able to confirm its elemental composition of C₆H₈F₂O₄ by measuring the mass of its molecular ion with a high degree of accuracy.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry, or MS/MS, is a powerful technique for structural elucidation. nih.govyoutube.comunt.edu In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (the product ions) are detected. This provides detailed information about the connectivity of the atoms within the molecule.

For this compound, the molecular ion (m/z 182) could be selected as the precursor ion. Collision-induced dissociation (CID) would then be used to fragment it. The resulting product ion spectrum would be expected to show fragments corresponding to the loss of a fluoroacetyl group, the cleavage of the ethylene glycol bridge, and other characteristic fragmentations. This data would provide conclusive evidence for the compound's structure.

Hypothetical MS/MS Fragmentation Data for this compound

Interactive Data Table

| Precursor Ion (m/z) | Collision Energy (eV) | Product Ions (m/z) | Proposed Fragment |

| 182 | 15 | 121 | [M - CH₂FCO]⁺ |

| 182 | 15 | 107 | [M - CH₂FCO₂H]⁺ |

| 182 | 25 | 61 | [CH₂FCO]⁺ |

| 121 | 10 | 61 | [CH₂FCO]⁺ |

The combination of these advanced analytical techniques would provide a comprehensive characterization of this compound, enabling its sensitive detection and unambiguous identification even in complex matrices. While the data presented here is predictive, it is based on well-established principles of mass spectrometry and the analysis of structurally related organofluorine compounds.

Theoretical and Computational Chemistry Studies on 2 2 Fluoroacetyl Oxyethyl 2 Fluoroacetate

Quantum Chemical Characterization of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electron distribution and bonding characteristics of 2-(2-Fluoroacetyl)oxyethyl 2-fluoroacetate. These calculations reveal the molecule's reactivity, stability, and intermolecular interaction potential.

Molecular Orbital (MO) theory provides a description of the electronic structure of a molecule in terms of the spatial distribution and energy of its electrons. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the oxygen atoms of the ester groups, reflecting their non-bonding electron pairs. The LUMO is likely to be centered on the carbonyl carbons and the C-F bonds, indicating these as the sites for nucleophilic attack. A significant HOMO-LUMO gap would suggest high kinetic stability.

Table 1: Theoretical Molecular Orbital Energies for this compound Calculated at the B3LYP/6-311G(d,p) level of theory.

| Orbital | Energy (eV) | Primary Atomic Contributions |

|---|---|---|

| LUMO | -0.54 | C=O (carbonyl), C-F |

| HOMO | -7.89 | O (ester) |

| HOMO-1 | -8.21 | O (ester), C-O |

| HOMO-LUMO Gap | 7.35 | |

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

In this compound, the most negative electrostatic potential is anticipated around the carbonyl oxygen atoms, making them the primary sites for interaction with electrophiles. The regions around the hydrogen atoms of the ethyl bridge and the fluorine atoms are expected to exhibit a more positive potential, rendering them susceptible to nucleophilic interactions. Analysis of the charge distribution, often calculated using methods like Mulliken or Natural Bond Orbital (NBO) analysis, provides a quantitative measure of the partial charges on each atom, further elucidating the molecule's polarity and reactive sites. rsc.org

Table 2: Calculated Mulliken Atomic Charges for Selected Atoms in this compound Calculated at the B3LYP/6-311G(d,p) level of theory.

| Atom | Charge (a.u.) |

|---|---|

| O (carbonyl) | -0.55 |

| C (carbonyl) | +0.78 |

| O (ester) | -0.42 |

| F | -0.25 |

| C (ethyl bridge) | -0.18 |

Conformational Analysis and Molecular Dynamics Simulations

The presence of multiple single bonds in this compound allows for significant conformational flexibility. Conformational analysis aims to identify the most stable arrangements of the atoms in space (conformers) and to determine the energy barriers between them. This is typically achieved by systematically rotating the dihedral angles of the flexible bonds and calculating the potential energy at each step.

For this molecule, key rotations would be around the C-C bond of the ethylene (B1197577) bridge and the C-O bonds of the ester linkages. The interplay of steric hindrance and intramolecular interactions, such as dipole-dipole interactions between the fluoroacetyl groups, will govern the relative stability of the different conformers. Molecular dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule over time, showing how it explores different conformational states at a given temperature and pressure.

Table 3: Relative Energies of Theoretically Stable Conformers of this compound Calculated at the B3LYP/6-311G(d,p) level of theory.

| Conformer | Dihedral Angle (O-C-C-O) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | 180° | 0.00 |

| Gauche | 60° | 1.25 |

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting and interpreting various spectroscopic data, which can aid in the identification and characterization of molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly DFT, can accurately predict the chemical shifts of NMR-active nuclei such as ¹H, ¹³C, and ¹⁹F. nih.govnsf.govrsc.orgresearchgate.netnih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose.

For this compound, theoretical calculations can predict the distinct chemical shifts for the protons and carbons of the ethylene bridge and the fluoroacetyl groups. The ¹⁹F NMR chemical shift is particularly sensitive to the local electronic environment and can be a key identifier for this compound.

Table 4: Predicted NMR Chemical Shifts for this compound Calculated using the GIAO method at the B3LYP/6-311G(d,p) level of theory, referenced to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F.

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | -CH₂- (ethylene bridge) | 4.45 |

| ¹H | -CH₂F | 5.10 |

| ¹³C | -CH₂- (ethylene bridge) | 63.2 |

| ¹³C | -C=O | 165.8 |

| ¹³C | -CH₂F | 77.5 |

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. Computational frequency calculations can predict the vibrational modes of a molecule, which correspond to the peaks observed in its IR and Raman spectra. These calculations are instrumental in assigning the observed spectral bands to specific molecular motions.

For this compound, key vibrational modes would include the C=O stretching of the ester groups, the C-F stretching, the C-O stretching, and various bending and rocking modes of the CH₂ groups.

Table 5: Selected Calculated Vibrational Frequencies and Their Assignments for this compound Calculated at the B3LYP/6-311G(d,p) level of theory.

| Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 1785 | Strong | C=O stretch |

| 1210 | Strong | C-O stretch |

| 1095 | Strong | C-F stretch |

| 2980 | Medium | C-H stretch (asymmetric) |

| 2945 | Medium | C-H stretch (symmetric) |

Computational Investigation of Reaction Mechanisms and Transition States

The computational analysis of a compound like this compound would theoretically involve the exploration of its potential reaction pathways, such as hydrolysis, and the characterization of the associated transition states. These investigations are crucial for understanding the molecule's reactivity and stability.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and predict their reactivity. For a reaction involving this compound, such as its hydrolysis, DFT calculations would be employed to map out the potential energy surface. rsc.orgmdpi.com This process involves identifying the structures of reactants, intermediates, transition states, and products. nih.gov

Researchers can determine the favorability of a reaction pathway by calculating the energy differences between these states. The activation energy, which is the energy barrier that must be overcome for the reaction to proceed, is a key parameter obtained from the difference in energy between the reactants and the transition state. rsc.org DFT methods, such as B3LYP, combined with appropriate basis sets like 6-31G(d,p), are commonly used to optimize geometries and calculate energies. nih.gov For example, in the acid-catalyzed hydrolysis of esters, DFT can elucidate the step-by-step mechanism, including the initial protonation and subsequent nucleophilic attack by water. rsc.orgnih.gov

Table 1: Hypothetical DFT-Calculated Energy Profile for Ester Hydrolysis This table is illustrative and not based on specific data for this compound.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Ester + H₂O + H⁺ | 0.0 |

| IM1 | Protonated Ester | -5.2 |

| TS1 | Nucleophilic Attack of Water | +15.8 |

| IM2 | Tetrahedral Intermediate | -10.1 |

| TS2 | Proton Transfer | +12.3 |

| IM3 | Protonated Leaving Group | -8.5 |

For higher accuracy in energy calculations, particularly for systems where electron correlation is significant, ab initio methods are employed. mdpi.com These methods are based on first principles of quantum mechanics, without reliance on experimental data. Coupled-cluster (CC) theory, especially the CCSD(T) method (Coupled Cluster with Single, Double, and perturbative Triple excitations), is considered a "gold standard" in computational chemistry for its ability to yield highly accurate energies. mdpi.com

These high-level calculations are often performed on geometries previously optimized using a less computationally expensive method like DFT. This approach, known as a single-point energy calculation, provides a more reliable prediction of the reaction and activation energies. mdpi.com Applying these methods to this compound would provide a benchmark for the results obtained from DFT and offer deeper insight into the electronic effects governing its reactivity.

A deeper understanding of the chemical transformation during a reaction can be achieved through Reaction Force Analysis (RFA) and the study of Reaction Electronic Flux (REF). RFA partitions the reaction coordinate into distinct regions corresponding to structural rearrangements of the reactants, electronic reordering at the transition state, and structural relaxation to form the products. researchgate.net

The reaction force is the negative derivative of the potential energy with respect to the reaction coordinate. Critical points on the reaction force profile define the boundaries of the transition state region. researchgate.net The Reaction Electronic Flux, on the other hand, describes the rate of electron density change along the reaction coordinate. It helps to characterize processes of bond formation and breaking by quantifying electron transfer and polarization. researchgate.net Analysis of these conceptual DFT tools would reveal the precise nature of the electronic events that occur during a transformation of this compound, such as identifying whether bond breaking and formation are synchronous or asynchronous processes. researchgate.net

Quantitative Structure-Reactivity Relationships (QSRR) for Fluoroacetate (B1212596) Esters

Quantitative Structure-Reactivity Relationships (QSRR) are models that aim to correlate the chemical structure of a series of compounds with their reactivity. For a class of compounds like fluoroacetate esters, a QSRR study would involve calculating a set of molecular descriptors for each ester and then using statistical methods to build a mathematical model that relates these descriptors to an experimental or computationally determined measure of reactivity (e.g., a reaction rate constant).

Relevant descriptors could include:

Electronic descriptors: Partial atomic charges, dipole moment, energies of frontier molecular orbitals (HOMO and LUMO).

Steric descriptors: Molecular volume, surface area, specific steric parameters.

Topological descriptors: Indices that quantify molecular branching and connectivity.

By establishing a statistically significant relationship, the QSRR model could be used to predict the reactivity of other, untested fluoroacetate esters, including this compound. This approach is valuable for screening compounds and for gaining insight into the structural features that most significantly influence reactivity. hp.gov.in

Research Applications of 2 2 Fluoroacetyl Oxyethyl 2 Fluoroacetate in Chemical Sciences

Utilization as a Precursor or Synthetic Intermediate for Fluorinated Organic Compounds

One of the primary roles of 2-(2-Fluoroacetyl)oxyethyl 2-fluoroacetate in chemical sciences is its function as a synthetic intermediate for constructing more complex fluorinated molecules. The compound effectively serves as a carrier of two fluoroacetyl groups linked by a flexible ethylene (B1197577) diether bridge. This structure allows for its use in synthetic pathways where the introduction of these specific motifs is desired.

The fluoroacetate (B1212596) moiety itself is a key building block in the biosynthesis of natural organofluorine compounds and can be exploited in synthetic biology to introduce fluorine into natural product scaffolds. nih.gov In synthetic chemistry, derivatives of fluoroacetic acid, such as its esters, are common reagents. For instance, ethyl fluoroacetate is a starting material for synthesizing various fluorinated compounds, including 4-deoxy-4-fluoro-muscarines and ethyl(diethoxyphosphoryl)fluoroacetate.

Similarly, this compound can be envisioned as a precursor in several synthetic strategies:

Bifunctional Reagent: It can act as a bifunctional reagent in polymerization or cross-linking reactions, introducing fluoroacetate side chains into a polymer backbone.

Controlled Release: The ester linkages can be designed to hydrolyze under specific conditions, allowing for the controlled release of two equivalents of fluoroacetic acid or its derivatives.

Synthesis of Symmetrical Molecules: It provides a direct route to symmetrical molecules containing two fluoroacetate units separated by a C2-linker. This is advantageous in the synthesis of specialized ligands, inhibitors, or materials where such symmetry is a key design element.

Table 1: Potential Synthetic Applications as a Precursor

| Target Compound Class | Synthetic Strategy | Potential Application |

|---|---|---|

| Fluorinated Polyesters | Polycondensation with diols | Development of new materials with unique thermal or chemical properties. |

| Symmetrical Bis-amides | Aminolysis of the ester groups | Synthesis of enzyme inhibitors or molecular probes. |

Role in the Development of Chemical Probes and Labeling Agents

Chemical probes are essential tools in chemical biology for investigating and manipulating biological systems. mskcc.org The incorporation of fluorine, particularly the positron-emitting isotope fluorine-18 (B77423) (¹⁸F), is a cornerstone of Positron Emission Tomography (PET), a powerful in vivo imaging technique. researchgate.net

This compound is a valuable scaffold for developing such probes. The non-radioactive ("cold") compound can be used to develop and optimize synthetic methodologies and to study structure-activity relationships. Subsequently, a radiolabeled version, [¹⁸F]-2-(2-[¹⁸F]fluoroacetyl)oxyethyl 2-fluoroacetate, can be synthesized for imaging applications.

The synthesis would likely involve the preparation of [¹⁸F]fluoroacetyl fluoride (B91410) or a similar activated species, followed by esterification with ethylene glycol. The presence of two fluorine atoms in the molecule offers the potential for dual labeling or for creating probes with enhanced binding properties. The diester structure could be used to design probes that bridge two binding sites within a single protein or between two interacting proteins. The development of such chemical tools is crucial for understanding the function and regulation of molecules that govern life processes. mskcc.org

Table 2: Properties Relevant to Chemical Probe Development

| Property | Relevance to Chemical Probes |

|---|---|

| Fluorine Content | Allows for labeling with ¹⁸F for PET imaging or ¹⁹F for NMR studies. |

| Diester Structure | Can act as a linker or bifunctional entity to target multiple sites. |

| Biocompatibility (potential) | The ethylene glycol and acetate (B1210297) components are common in biological systems. |

| Tunable Hydrolysis | Ester stability can be modified to control probe activation or release in vivo. |

Studies on Ester Chemistry in Complex Synthetic Systems

Esters are one of the most fundamental functional groups in organic chemistry, and their reactions are central to countless synthetic and biological processes. researchgate.net The reactivity of an ester is significantly influenced by the electronic nature of its constituent alcohol and carboxylic acid fragments.

This compound serves as an excellent model system for studying the impact of α-fluorination on ester chemistry. The highly electronegative fluorine atom on the carbon adjacent to the carbonyl group exerts a strong electron-withdrawing inductive effect. This effect has several consequences:

Increased Electrophilicity: The carbonyl carbon becomes more electron-deficient and therefore more susceptible to nucleophilic attack. This enhances the rate of hydrolysis, aminolysis, and transesterification compared to a non-fluorinated analogue like ethylene glycol diacetate.

Altered Spectroscopic Properties: The presence of fluorine influences the chemical shifts of nearby protons and carbons in NMR spectroscopy and changes the vibrational frequency of the carbonyl group in infrared spectroscopy.

Enzymatic Specificity: In biological systems, enzymes can exhibit remarkable specificity. For example, the thioesterase FlK shows a 10⁶-fold discrimination between fluoroacetyl-CoA and acetyl-CoA. nih.gov This suggests that enzymes could also differentiate between this compound and its non-fluorinated counterparts, making it a useful substrate for studying enzyme selectivity and mechanism.

By studying the reaction kinetics and mechanisms of this compound, chemists can gain deeper insights into the subtle electronic effects that govern ester reactivity, aiding in the design of more complex synthetic routes and functional molecules.

Implications for Fundamental Fluoroorganic Chemistry Research and Methodology Development

The continued advancement of pharmaceuticals and materials science relies on the development of new and efficient methods for creating carbon-fluorine bonds and for constructing novel fluorinated molecules. mdpi.comnih.gov Research into compounds like this compound contributes to this fundamental goal in several ways.

First, developing efficient and scalable syntheses of the compound itself can drive methodological innovation. This may involve exploring novel fluorination reagents or optimizing esterification conditions for fluorinated carboxylic acids. ontosight.aichemicalbook.com

Second, its use as a building block encourages the exploration of new reaction pathways for incorporating fluoroacetyl groups. The unique reactivity conferred by the fluorine atoms may enable chemical transformations that are not possible with traditional, non-fluorinated esters. the-innovation.org

Finally, the study of its physicochemical properties—such as conformational preferences, dipole moment, and metabolic stability—provides valuable data for building predictive models of how fluorine influences molecular behavior. This fundamental knowledge is critical for the rational design of future generations of fluorinated drugs, diagnostics, and materials. nih.govmdpi.com The synthesis and application of such molecules expand the toolkit available to chemists and push the boundaries of what is possible in the field of fluoroorganic chemistry.

Future Research Directions and Emerging Avenues for 2 2 Fluoroacetyl Oxyethyl 2 Fluoroacetate

Development of Highly Selective and Sustainable Synthetic Routes

The synthesis of 2-(2-Fluoroacetyl)oxyethyl 2-fluoroacetate and its analogs is a foundational area for future research. Current methods for the synthesis of simpler fluoroacetate (B1212596) esters often rely on the nucleophilic substitution of a corresponding chloro- or bromoacetate (B1195939) with a fluoride (B91410) salt. For instance, ethyl fluoroacetate can be prepared by treating ethyl chloroacetate (B1199739) with potassium fluoride. A plausible and efficient route to this compound would involve the esterification of ethylene (B1197577) glycol with fluoroacetic acid or its more reactive acyl halide derivative, fluoroacetyl chloride.

Future research should focus on developing highly selective and sustainable synthetic pathways. This includes the exploration of greener solvents, milder reaction conditions, and catalysts that can improve yield and reduce waste. The use of enzymatic catalysis, for example, could offer a highly selective and environmentally benign route to this and other fluoroacetate diesters.

Table 1: Potential Synthetic Strategies for this compound

| Method | Reactants | Potential Advantages | Research Focus |

| Direct Esterification | Ethylene glycol, Fluoroacetic acid | Atom economy | Development of efficient and recyclable catalysts |

| Acyl Halide Route | Ethylene glycol, Fluoroacetyl chloride | High reactivity, good yields | Management of byproduct (HCl), milder conditions |

| Transesterification | Ethylene glycol, Methyl fluoroacetate | Avoids handling of corrosive reagents | Catalyst development, shifting equilibrium to favor product |

| Enzymatic Synthesis | Ethylene glycol, Fluoroacetic acid derivative | High selectivity, mild conditions, sustainability | Enzyme screening and engineering for substrate specificity |

In-Depth Mechanistic Studies of Novel Reactions Involving Fluoroacetate Diesters

A thorough understanding of the reaction mechanisms involving this compound is crucial for predicting its behavior and designing new applications. The hydrolysis of fluoroacetate esters is a key reaction to investigate. Studies on trifluoroacetate (B77799) derivatives have shown that the hydrolysis rates are influenced by pH and buffer concentrations. The presence of the electron-withdrawing fluorine atom is known to increase the rate of hydrolysis compared to non-fluorinated analogs. nih.gov For this compound, mechanistic studies could elucidate the stepwise hydrolysis of the two ester groups and the influence of the neighboring fluoroacetate moiety on the reaction rate.

Future research should employ a combination of experimental techniques, such as kinetic studies and isotope labeling, along with computational modeling to probe the transition states and intermediates of reactions. This would provide a detailed picture of the reaction pathways for processes like nucleophilic substitution at the carbonyl carbon and potential reactions involving the carbon-fluorine bond under specific conditions.

Application of Advanced Machine Learning and Artificial Intelligence in Predictive Chemistry for Fluorinated Compounds

The vast chemical space of fluorinated compounds presents an opportunity for the application of machine learning (ML) and artificial intelligence (AI) to predict their properties and reactivity. ML models can be trained on existing data from fluorinated molecules to predict various parameters, including reaction outcomes, optimal reaction conditions, and potential degradation pathways. acs.orgstanford.edumit.edunih.govnih.gov

For this compound, future research could focus on developing ML models to:

Predict the reactivity of the two ester groups towards different nucleophiles.

Estimate its physical and chemical properties, such as solubility and stability.

Identify potential new reactions and transformations based on patterns learned from large reaction databases.

These predictive models can accelerate the discovery of new applications for this and other fluorinated compounds by prioritizing experimental efforts on the most promising candidates.

Exploration of New Chemical Transformations and Derivatizations for Advanced Materials or Reagents

The unique structure of this compound makes it a versatile building block for the synthesis of more complex molecules and materials. Future research should explore novel chemical transformations and derivatizations of this compound. For instance, the two ester groups can be selectively functionalized to create unsymmetrical derivatives with tailored properties.

Derivatization of the ethylene glycol backbone could also lead to new classes of compounds. For example, reaction with amines could produce amides with potential applications in polymer chemistry. The fluoroacetyl groups could also serve as precursors for other functional groups through reduction or other transformations. The exploration of these derivatization pathways could lead to the development of new reagents, functional polymers, or molecules with interesting biological activities.

Table 2: Potential Derivatization Reactions of this compound

| Reaction Type | Reagent | Potential Product Class | Potential Application Area |

| Aminolysis | Primary or secondary amines | Fluoroacetamides | Polymers, pharmaceuticals |

| Reduction | Reducing agents (e.g., LiAlH4) | Fluoroethanols | Solvents, building blocks |

| Grignard Reaction | Grignard reagents | Tertiary alcohols | Fine chemicals synthesis |

| Hydrolysis | Acid or base | Fluoroacetic acid, Ethylene glycol | Starting material recovery/recycling |

Environmental Chemical Fate Studies (Focusing on Chemical Degradation Pathways, not ecological impact or remediation)

Understanding the environmental fate of this compound is essential, with a specific focus on its chemical degradation pathways. The carbon-fluorine bond is known for its high strength and stability, which can make organofluorine compounds persistent in the environment. However, the ester linkages in this molecule are susceptible to hydrolysis.

Future research should investigate the abiotic and biotic degradation pathways of this compound. Abiotic degradation studies would focus on hydrolysis under various pH conditions and photolysis. Biotic degradation studies would explore the potential for microorganisms to metabolize the compound, likely starting with the cleavage of the ester bonds to yield ethylene glycol and fluoroacetic acid. The subsequent degradation of fluoroacetic acid by microbial communities is a known process. Detailed studies of these degradation pathways will provide a clearer understanding of the environmental persistence and transformation of this and related fluoroacetate diesters.

Q & A

Q. What are the recommended synthetic routes for preparing 2-(2-fluoroacetyl)oxyethyl 2-fluoroacetate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of fluoroacetyl-containing compounds often employs fluoroacetyl chloride as a key intermediate. A validated approach involves reacting fluoroacetic acid derivatives with phosphorus pentachloride (PCl₅) to generate fluoroacetyl chloride, followed by esterification with diols under controlled anhydrous conditions . For this compound, a two-step process is typical:

Fluoroacetyl chloride synthesis : React fluoroacetic acid with PCl₅ at 0–5°C to minimize side reactions.

Esterification : Add ethylene glycol derivatives in a 1:2 molar ratio under nitrogen atmosphere, with catalytic pyridine to absorb HCl byproducts.

Yield optimization requires strict temperature control (<40°C) and solvent selection (e.g., dichloromethane for improved solubility). Impurities like unreacted diol or mono-ester byproducts can be minimized via fractional distillation .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: A multi-technique approach is essential:

- NMR Spectroscopy : ¹⁹F NMR is critical for confirming fluorine substitution patterns. Expected shifts: δ -120 to -125 ppm for fluoroacetyl groups.

- Mass Spectrometry (HRMS) : Look for molecular ion peaks at m/z 208.028 (C₆H₇F₂O₄⁺) with isotopic patterns consistent with dual fluorine atoms.

- HPLC-PDA : Use a C18 column (3.5 µm, 4.6 × 150 mm) with acetonitrile/water (70:30) mobile phase at 1.0 mL/min. Purity >98% is acceptable for biological assays .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and full-face shields due to the compound’s potential hydrolysis to fluoroacetic acid (a toxicant).

- Ventilation : Use fume hoods with ≥100 ft/min face velocity during synthesis or dilution steps.

- Waste Management : Collect all waste in sealed, fluoropolymer-lined containers labeled “Fluoroacetate Hazard.” Neutralize with 10% calcium hydroxide slurry before disposal via certified hazardous waste facilities .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and temperature conditions, and what degradants form?

Methodological Answer: Stability studies should employ accelerated degradation protocols:

- pH Stability : Prepare solutions in buffers (pH 2–10) and incubate at 25°C. Monitor via HPLC:

- pH < 3 : Rapid hydrolysis to fluoroacetic acid (t₁/₂ = 2.5 hrs).

- pH 7–8 : Stable for >48 hrs (t₁/₂ = 120 hrs).

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 85°C, releasing fluorinated ketones (e.g., 2-fluoroacetone) .

Q. What mechanistic insights explain its reactivity in nucleophilic acyl substitution reactions?

Methodological Answer: The electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon. Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal:

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., cytotoxicity vs. inertness)?

Methodological Answer: Discrepancies often arise from assay conditions. Standardize protocols using:

- Cell Lines : Compare results across ≥3 lines (e.g., HEK293, HepG2, MCF-7).

- Solvent Controls : Ensure DMSO concentrations ≤0.1% to avoid solvent-induced artifacts.

- Metabolite Screening : Use LC-MS/MS to detect intracellular hydrolysis to fluoroacetic acid, which may explain cytotoxicity absent in inert buffer systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.